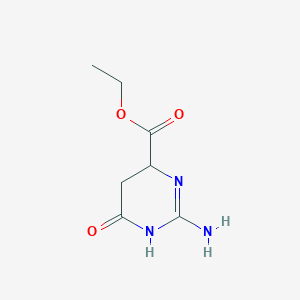
3-Methyl-2-(pentadecylsulfanyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound known for its broad range of biological activities. Quinazolinones are frequently encountered in medicinal chemistry due to their potential therapeutic properties, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a sulfur source. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, avoiding the need for metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives .
科学的研究の応用
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its antitumor and antimicrobial activities.
2-Thioxoquinazolin-4(3H)-one: Known for its antifungal and antibacterial properties.
2-Aminoquinazolin-4(3H)-one: Known for its anticonvulsant and anti-inflammatory activities
Uniqueness
3-Methyl-2-(pentadecylthio)quinazolin-4(3H)-one is unique due to the presence of the pentadecylthio group, which may enhance its lipophilicity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and may contribute to its specific biological effects .
特性
CAS番号 |
89861-50-7 |
|---|---|
分子式 |
C24H38N2OS |
分子量 |
402.6 g/mol |
IUPAC名 |
3-methyl-2-pentadecylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24-25-22-19-16-15-18-21(22)23(27)26(24)2/h15-16,18-19H,3-14,17,20H2,1-2H3 |
InChIキー |
CGRWJHSMUNSWST-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


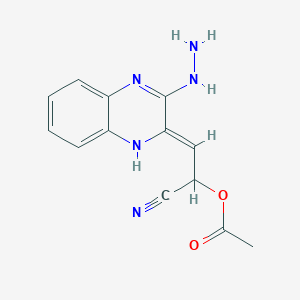

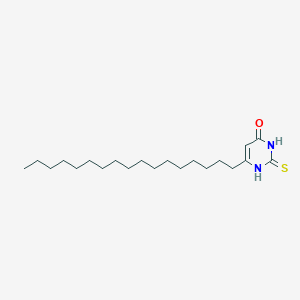
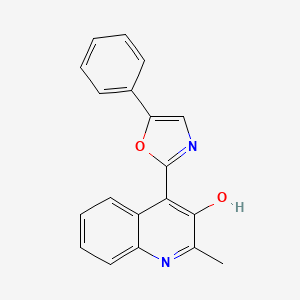
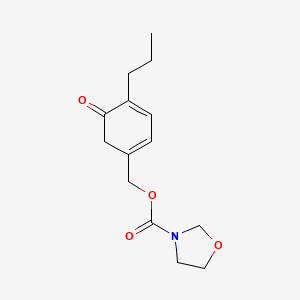
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
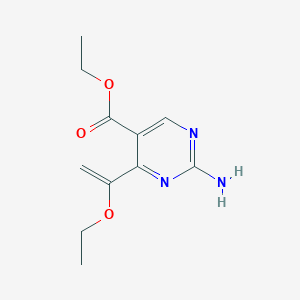
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
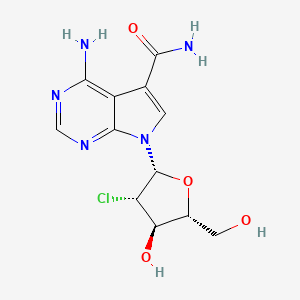



![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
